molecular formula C24H24N2O4S B11649524 1-(benzenesulfonyl)-5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

1-(benzenesulfonyl)-5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11649524
M. Wt: 436.5 g/mol
InChI Key: JFOORLYIFZDHGL-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique structural features This compound is part of the pyrazole family, known for its diverse applications in medicinal chemistry and material science

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the benzenesulfonyl, dimethoxyphenyl, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and methylbenzenes under controlled conditions such as reflux or catalytic environments.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(benzenesulfonyl)-5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols or sulfides.

Common reagents and conditions for these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(benzenesulfonyl)-5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the dimethoxyphenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1-(benzenesulfonyl)-5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole stands out due to its unique combination of functional groups. Similar compounds include:

    1-(benzenesulfonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole: Lacks the dimethoxyphenyl group, resulting in different chemical properties.

    1-(benzenesulfonyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole: Lacks the methylphenyl group, affecting its biological activity.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C24H24N2O4S/c1-17-9-11-18(12-10-17)22-16-23(21-15-19(29-2)13-14-24(21)30-3)26(25-22)31(27,28)20-7-5-4-6-8-20/h4-15,23H,16H2,1-3H3

InChI Key

JFOORLYIFZDHGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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